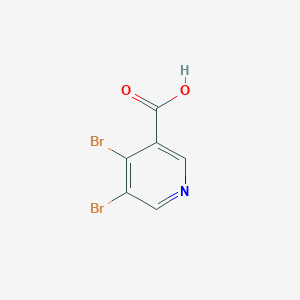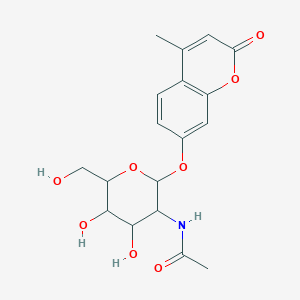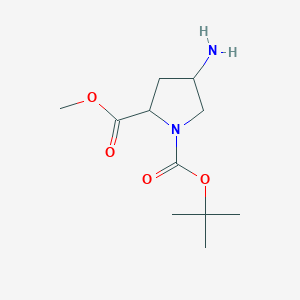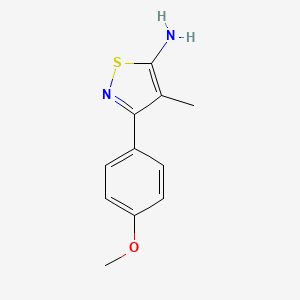
3-(4-Methoxyphenyl)-4-methylisothiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methoxyphenyl)-4-methylisothiazol-5-amine” likely contains a methoxyphenyl group, a methylisothiazol group, and an amine group . The presence of these functional groups could give this compound unique chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the isothiazol ring .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in its structure. The amine group could participate in acid-base reactions, the methoxyphenyl group could undergo electrophilic aromatic substitution reactions, and the isothiazol ring could be involved in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, stability, reactivity, melting point, boiling point, and spectral properties .Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1050392-29-4 |
|---|---|
Nombre del producto |
3-(4-Methoxyphenyl)-4-methylisothiazol-5-amine |
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-4-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(13-15-11(7)12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 |
Clave InChI |
VAIJKTHAHKDKKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SN=C1C2=CC=C(C=C2)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



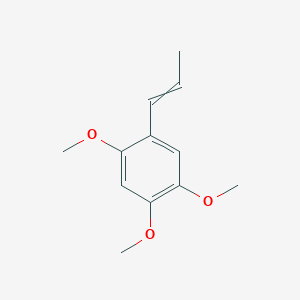
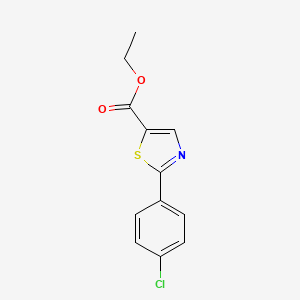
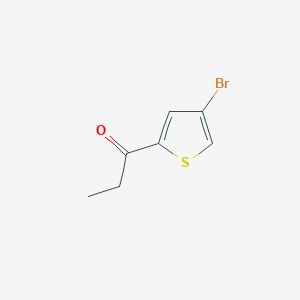
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)
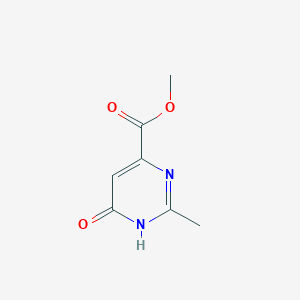
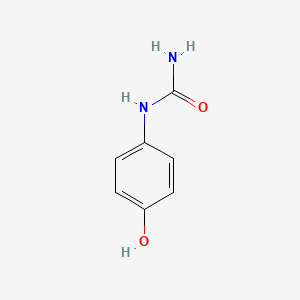
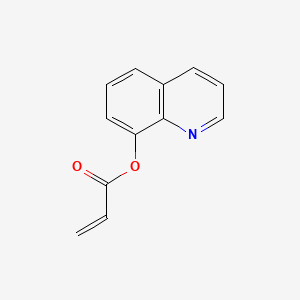
![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
